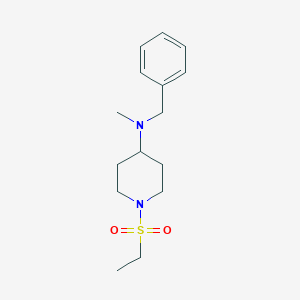![molecular formula C16H18N2O2 B247288 N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide.
Mecanismo De Acción
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide works by selectively inhibiting the enzyme FAAH, which is responsible for the breakdown of anandamide. By inhibiting FAAH, N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide increases levels of anandamide, which activates cannabinoid receptors in the brain and body. This activation leads to a range of physiological and biochemical effects, including pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has been shown to have a range of biochemical and physiological effects in animal models. Studies have demonstrated that N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide can increase levels of anandamide, reduce pain and inflammation, and improve mood. N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide in lab experiments is its selectivity for FAAH. This selectivity means that N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide can be used to specifically target the endocannabinoid system, without affecting other systems in the body. However, N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide does have some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels.
Direcciones Futuras
There are many potential future directions for research on N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide. One area of interest is in the development of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide analogs that have improved solubility and longer half-lives. These analogs could be used to improve the efficacy of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide in the treatment of pain, inflammation, and other conditions. Another potential direction for research is in the use of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide in combination with other drugs. Studies have shown that N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide can enhance the effects of other drugs, which could make it useful in combination therapy. Finally, research on the safety and toxicity of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide is needed in order to fully understand its potential as a therapeutic agent.
Conclusion
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide is a chemical compound with significant potential for therapeutic applications. Its selectivity for FAAH makes it a valuable tool for studying the endocannabinoid system, and its ability to increase levels of anandamide has been shown to have a range of beneficial effects. While there are some limitations to the use of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide in lab experiments, there are many potential future directions for research on this compound. Overall, N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide represents a promising avenue for the development of new treatments for pain, inflammation, and other conditions.
Métodos De Síntesis
The synthesis of N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide involves a multi-step process that begins with the reaction of 2-bromoethyl pyridine with 2-phenoxyacetic acid to form 2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide. This intermediate is then methylated using dimethyl sulfate to produce N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide, which is N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide.
Aplicaciones Científicas De Investigación
N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of pain and inflammation. Studies have shown that N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide can reduce pain and inflammation in animal models by increasing levels of anandamide, which has analgesic and anti-inflammatory effects. N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide has also been investigated for its potential use in the treatment of anxiety, depression, and addiction.
Propiedades
Fórmula molecular |
C16H18N2O2 |
|---|---|
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
N-methyl-2-phenoxy-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-18(12-10-14-7-5-6-11-17-14)16(19)13-20-15-8-3-2-4-9-15/h2-9,11H,10,12-13H2,1H3 |
Clave InChI |
AQEZJQWXEWTONF-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C(=O)COC2=CC=CC=C2 |
SMILES canónico |
CN(CCC1=CC=CC=N1)C(=O)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247205.png)
![N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247207.png)
![N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247209.png)
![1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B247213.png)





amino]propanamide](/img/structure/B247224.png)
amino]propanamide](/img/structure/B247225.png)
![3-Tert-butyl-3-methyl-2,3-dihydro[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B247226.png)
![N-(3-chlorophenyl)-2-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247236.png)
![N-(4-bromophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247237.png)